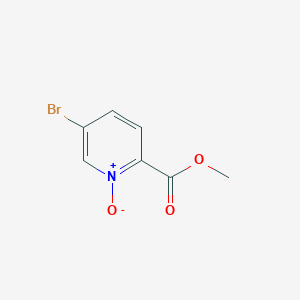

![molecular formula C18H23F2NO B2670654 N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine CAS No. 775314-82-4](/img/structure/B2670654.png)

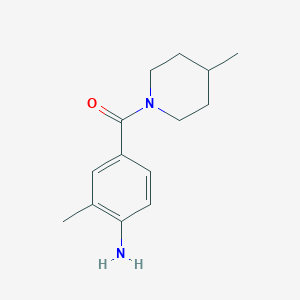

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Aplicaciones Científicas De Investigación

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A study on adamantane-1,3,4-thiadiazole hybrids, including analysis through QTAIM, provides insights into the orientation and stabilization of structures via non-covalent interactions. These findings may be relevant for understanding molecular interactions involving similar adamantane derivatives (El-Emam et al., 2020).

Neuroprotective Agents Development

Research has focused on synthesizing fluorescent adamantane amines with multifunctional neuroprotective activities. These compounds show promise in developing novel ligands for neurological assays due to their ability to modulate various neurological targets and their antioxidant properties (Joubert et al., 2011).

Palladium-Catalyzed C–H Arylation

The methylene C(sp3)–H arylation of the adamantyl scaffold, facilitated by palladium catalysis, is a key method for introducing aromatic groups. This process allows for the efficient creation of memantine analogs, underscoring the versatility of adamantane derivatives in synthetic chemistry (Lao et al., 2015).

Crystallographic Studies

Crystallographic analysis of adamantane-1-ammonium 1-adamantanecarboxylate reveals its potential as a bioactive substance and antiviral agent. The complex's stabilization through intermolecular hydrogen bonding and van der Waals forces highlights the importance of adamantane derivatives in designing bioactive compounds (Mullica et al., 1999).

Synthesis of Ethyl [(Adamantan-1-yl)alkylene(phenylene)amino]oxoacetates

The preparation of these compounds through the reaction of adamantane series amines with ethyl chlorooxoacetate and oxalyl chloride underlines the synthetic flexibility of adamantane for generating diverse functional molecules. This research broadens the scope of adamantane derivatives in medicinal chemistry (D’yachenko et al., 2019).

Novel Antiviral Drug Candidates

The design of M2-S31N inhibitors, a class of adamantanes, targets the predominant mutation in influenza A viruses, presenting a high barrier to drug resistance and synergistic effects with other antivirals. This underscores the potential of adamantane derivatives as antiviral agents (Ma et al., 2016).

Propiedades

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO/c19-17(20)22-16-3-1-12(2-4-16)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15,17,21H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWLPYISTUWEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)

![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)

![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)